1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline
Description
Chemical Structure and Properties The compound 1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline (CAS: 325764-48-5) features a fused heterocyclic core: an imidazo[4,5-b]quinoxaline system. Key substituents include:
- A 4-chlorobenzenesulfonyl group at position 1, contributing electron-withdrawing properties.
- A 3-(trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
Its molecular formula is C22H14ClF3N4O2S (MW: 490.9 g/mol). Computed properties include a high XLogP3 value of 5.6, indicating significant hydrophobicity, and a topological polar surface area (TPSA) of 74.8 Ų, suggesting moderate membrane permeability .
Properties
Molecular Formula |
C22H14ClF3N4O2S |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C22H14ClF3N4O2S/c23-15-8-10-17(11-9-15)33(31,32)30-13-29(16-5-3-4-14(12-16)22(24,25)26)20-21(30)28-19-7-2-1-6-18(19)27-20/h1-12H,13H2 |
InChI Key |
HRBSEWBOHXYBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. The process may start with the preparation of the imidazoquinoxaline core, followed by the introduction of the 4-chlorobenzenesulfonyl and 3-(trifluoromethyl)phenyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and appropriate catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imidazo[4,5-b]quinoxaline derivatives, which are structurally and functionally distinct from other heterocyclic systems. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s imidazo[4,5-b]quinoxaline core allows π-π stacking interactions with biological targets, unlike the simpler quinoxaline or pyridine cores in analogues .
Substituent Effects: The 4-chlorobenzenesulfonyl group provides stronger electron-withdrawing effects than methylsulfonyl or unsubstituted sulfonyl groups in analogues, influencing receptor binding kinetics . The 3-(trifluoromethyl)phenyl group increases metabolic resistance compared to non-fluorinated aryl substituents .
Pharmacological Potential: Imidazo[4,5-b]quinoxalines are associated with kinase inhibition (e.g., PI3K/mTOR pathways), as seen in related compounds like vevorisertib (N-[1-(3-{3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)-3H-imidazo[4,5-b]pyridin-5-yl}phenyl)piperidin-4-yl]-N-methylacetamide) . In contrast, simpler quinoxaline sulfonates (e.g., 2-{[3-(trifluoromethyl)phenyl]sulfonyl}quinoxaline) show weaker bioactivity, likely due to reduced structural complexity .
Biological Activity
1-(4-Chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article synthesizes available research findings, case studies, and data tables to elucidate the compound's biological activity.
- Molecular Formula : C18H16ClF3N2O3S
- Molecular Weight : 432.84 g/mol
- CAS Number : 317377-82-5
The compound exhibits its biological activity primarily through the inhibition of various tyrosine kinases, which are critical in regulating cellular processes such as proliferation and survival. The structure of the compound allows it to interact with the ATP-binding sites of these kinases, thus inhibiting their activity.
Key Kinases Inhibited
- Cyclin-dependent kinase 2 (CDK2)
- Epidermal growth factor receptor (EGFR)
- Human epidermal growth factor receptor 2 (HER2)
- Vascular endothelial growth factor receptor 2 (VEGFR2)
Inhibitory Potency
The inhibitory activities of the compound against various kinases have been quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
| Kinase | IC50 (µM) | Reference |
|---|---|---|
| CDK2 | 0.173 ± 0.012 | |
| HER2 | 0.079 ± 0.015 | |
| EGFR | 0.102 ± 0.014 | |
| VEGFR2 | Not satisfactory |
Structure-Activity Relationship (SAR)
Research has shown that modifications in the chemical structure of similar compounds can significantly affect their potency against these kinases. For instance, substituents such as trifluoromethyl groups enhance hydrophobic interactions with the target enzymes, leading to increased inhibitory activity.
Study on Antitumor Activity
A study evaluated the antitumor effects of various imidazoquinoxaline derivatives, including our compound of interest. The results indicated that compounds with similar structures exhibited significant cytotoxicity against A2780 ovarian cancer cell lines.
- Cytotoxicity Assay : The compound was tested alongside known inhibitors like imatinib and lapatinib.
- Results : The compound showed comparable efficacy to imatinib with an IC50 value near that of the positive control.
Molecular Docking Studies
Molecular docking studies have been performed to predict how well the compound binds to target kinases:
- Docking Scores : Higher scores indicate better binding affinity.
- Predicted Binding Modes : The compound likely occupies the ATP-binding pocket effectively, blocking substrate access.
Q & A
Q. What computational strategies predict target interactions for sulfonyl and trifluoromethyl substituents?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of biological targets (e.g., Aurora kinase or FLT3). The sulfonyl group often forms hydrogen bonds with catalytic lysine residues, while the trifluoromethyl moiety enhances hydrophobic binding .
- Validation : Compare docking scores (e.g., binding energy ≤ -7.7 kcal/mol) with experimental IC₅₀ values to refine models .
Q. How should discrepancies between in vitro and in vivo biological activity data be resolved?
- Methodology :
- Pharmacokinetic Profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor bioavailability often explains in vitro-in vivo disconnects .
- Dose Optimization : Use a modified Randall-Selitto assay to measure analgesic thresholds in animal models, adjusting dosage to match tissue concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
